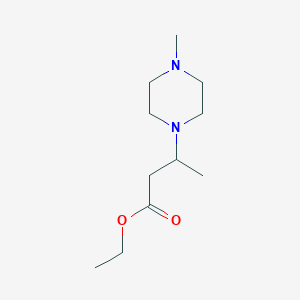
3-(4-甲基哌嗪-1-基)丁酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(4-methylpiperazin-1-yl)butanoate is an organic compound with the molecular formula C11H22N2O2 It is a derivative of butanoic acid and contains a piperazine ring substituted with a methyl group
科学研究应用
Ethyl 3-(4-methylpiperazin-1-yl)butanoate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is employed in studies investigating the biological activity of piperazine derivatives.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 3-(4-methylpiperazin-1-yl)butanoate can be synthesized through a multi-step process. One common method involves the reaction of ethyl 2-bromobutanoate with 1-methylpiperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in acetonitrile at room temperature. The product is then purified through standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of ethyl 3-(4-methylpiperazin-1-yl)butanoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial production may incorporate advanced purification methods to ensure the high purity of the final product .
化学反应分析
Types of Reactions
Ethyl 3-(4-methylpiperazin-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted piperazine derivatives .
作用机制
The mechanism of action of ethyl 3-(4-methylpiperazin-1-yl)butanoate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
相似化合物的比较
Ethyl 3-(4-methylpiperazin-1-yl)butanoate can be compared with other similar compounds, such as:
Ethyl 2-(4-methylpiperazin-1-yl)butanoate: Similar structure but with a different substitution pattern on the butanoate moiety.
Ethyl 3-(4-ethylpiperazin-1-yl)butanoate: Contains an ethyl group instead of a methyl group on the piperazine ring.
Ethyl 3-(4-methylpiperazin-1-yl)propanoate: Shorter carbon chain in the ester moiety.
The uniqueness of ethyl 3-(4-methylpiperazin-1-yl)butanoate lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
属性
IUPAC Name |
ethyl 3-(4-methylpiperazin-1-yl)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-4-15-11(14)9-10(2)13-7-5-12(3)6-8-13/h10H,4-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFUPNFLNHXMRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)N1CCN(CC1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
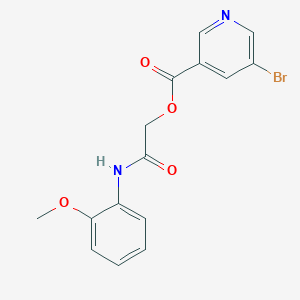
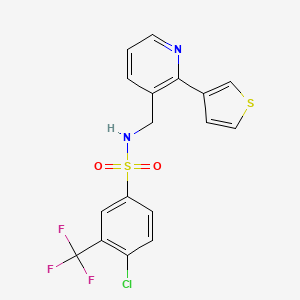
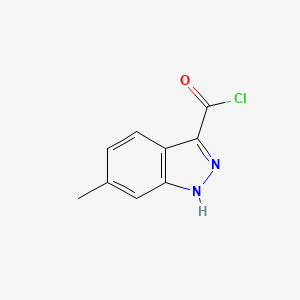
![[(2R,3R)-2-(3-Methyl-1,2,4-oxadiazol-5-yl)oxolan-3-yl]methanamine;hydrochloride](/img/structure/B2413619.png)
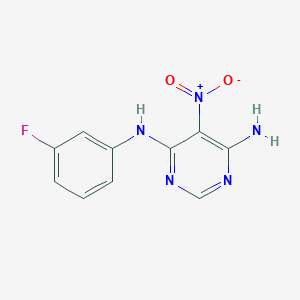
![1-(4-bromophenyl)-5-(2,5-dimethylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2413621.png)
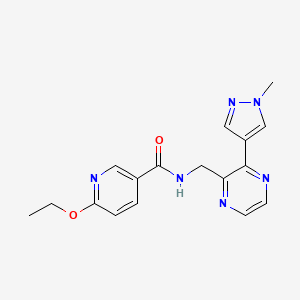
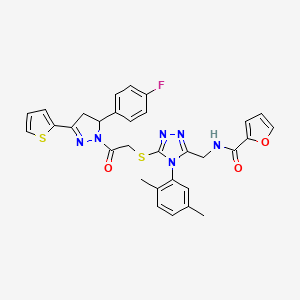

![N-[1-(2-Chlorophenyl)ethyl]-2-cyano-N-methylpyridine-3-sulfonamide](/img/structure/B2413629.png)
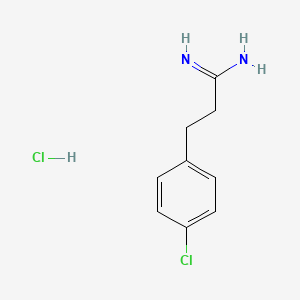
![3'-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2413633.png)
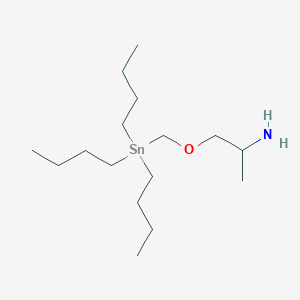
![Furan-2-yl-[4-[4-(4-methylphenyl)phenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2413635.png)
